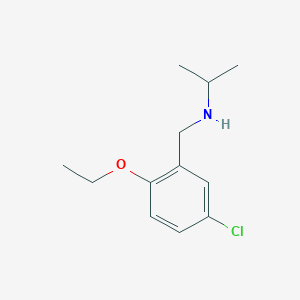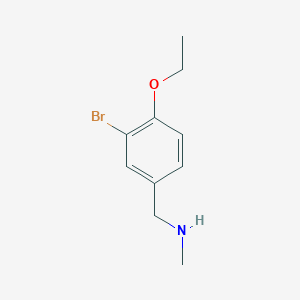![molecular formula C11H18N2O B275919 1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)
1-Pentanol, 5-[(4-pyridinylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanol, 5-[(4-pyridinylmethyl)amino]-, also known as P5MPA, is a chemical compound that has been the subject of extensive research in recent years. This compound is a type of alcohol that contains a pyridine ring, which makes it a useful tool in various scientific applications. In
Wirkmechanismus
The mechanism of action of 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- is not fully understood, but it is believed to involve the formation of a complex with metal ions. The pyridine ring in 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- can coordinate with metal ions such as copper, nickel, and zinc, forming a stable complex that can be used for various applications.
Biochemical and Physiological Effects:
1-Pentanol, 5-[(4-pyridinylmethyl)amino]- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- is its versatility. It can be used in a variety of scientific applications, from metal-catalyzed reactions to biological imaging. 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- is its low yield, which can make it expensive to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Pentanol, 5-[(4-pyridinylmethyl)amino]-. One area of interest is the development of new metal-catalyzed reactions using 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- as a ligand. Another area of interest is the use of 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- could be used as a building block for the synthesis of new materials with specific properties, such as conductivity or biocompatibility. Overall, the versatility and potential applications of 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- make it an exciting area of research for scientists in a variety of fields.
Synthesemethoden
The synthesis of 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- involves the reaction of 1-pentanol with 4-pyridinecarboxaldehyde in the presence of sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol and is typically carried out under reflux conditions. The resulting product is purified using column chromatography, and the final yield is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-Pentanol, 5-[(4-pyridinylmethyl)amino]- has been used in a variety of scientific applications, including as a ligand in metal-catalyzed reactions and as a fluorescent probe for the detection of metal ions. 1-Pentanol, 5-[(4-pyridinylmethyl)amino]- has also been used as a building block for the synthesis of more complex molecules, such as dendrimers and polymers.
Eigenschaften
Produktname |
1-Pentanol, 5-[(4-pyridinylmethyl)amino]- |
|---|---|
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
5-(pyridin-4-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H18N2O/c14-9-3-1-2-6-13-10-11-4-7-12-8-5-11/h4-5,7-8,13-14H,1-3,6,9-10H2 |
InChI-Schlüssel |
CEBTUYWNUIJYTM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CNCCCCCO |
Kanonische SMILES |
C1=CN=CC=C1CNCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)
![(2-Methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275840.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275847.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)

